1-Hydroxycyclopropane-1-carbonitrile (CAS 14743-56-7) as a Carboxylic Acid Bioisostere: Comparative Physicochemical Property Analysis
The nitrile group of 1-hydroxycyclopropane-1-carbonitrile serves as a non-classical bioisostere for a carboxylic acid, offering a distinct property profile compared to 1-hydroxycyclopropane-1-carboxylic acid. The target compound is a neutral, uncharged molecule, whereas its direct analog exists as a carboxylate anion at physiological pH. This structural difference translates into quantifiable changes in key drug-likeness parameters: the target compound is more lipophilic, with a calculated XLogP3 of -0.3, compared to an estimated value of approximately -1.1 for the carboxylic acid analog (based on the sodium salt form) . Furthermore, the nitrile group confers a smaller topological polar surface area (tPSA) of 44 Ų versus an estimated tPSA of 57 Ų for the carboxylic acid, which may enhance passive membrane permeability . This property profile makes 1-hydroxycyclopropane-1-carbonitrile a superior choice for optimizing the oral bioavailability and central nervous system penetration of drug candidates where a carboxylic acid motif is undesirable.
| Evidence Dimension | Lipophilicity (cLogP / XLogP3) |
|---|---|
| Target Compound Data | -0.3 (XLogP3) |
| Comparator Or Baseline | 1-Hydroxycyclopropane-1-carboxylic acid: ~ -1.1 (estimated for anionic form) |
| Quantified Difference | ~ 0.8 log units more lipophilic |
| Conditions | Calculated physicochemical properties |
Why This Matters
This quantitative lipophilicity advantage supports the compound's selection for improving membrane permeability and oral bioavailability in drug discovery programs targeting intracellular or CNS-related pathways.
